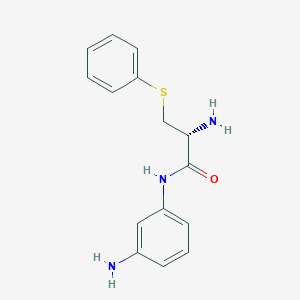
(2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfanylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl-L-cysteine-N-(3-aminophenyl)amide typically involves the reaction of S-phenyl-L-cysteine with 3-aminobenzoic acid or its derivatives under appropriate conditions . The reaction is usually carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: S-Phenyl-L-cysteine-N-(3-aminophenyl)amide can undergo various chemical reactions, including:
Substitution: The phenylthio group can participate in nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-Phenyl-L-cysteine-N-(3-aminophenyl)amide is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules .
Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms due to its structural similarity to certain amino acid derivatives .
Industry: In the industrial sector, S-Phenyl-L-cysteine-N-(3-aminophenyl)amide can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of S-Phenyl-L-cysteine-N-(3-aminophenyl)amide involves its interaction with specific molecular targets, such as enzymes or receptors . The phenylthio group and the amide linkage play crucial roles in binding to these targets, influencing their activity and function . The exact pathways and molecular interactions depend on the specific application and target of interest .
Comparison with Similar Compounds
S-Phenyl-L-cysteine: A related compound with a similar structure but lacking the 3-aminophenyl group.
N-(3-Aminobenzoyl)-S-phenyl-L-cysteine: Another similar compound with slight variations in the amide linkage.
Uniqueness: S-Phenyl-L-cysteine-N-(3-aminophenyl)amide is unique due to the presence of both the phenylthio group and the 3-aminophenyl amide linkage, which confer distinct chemical and biological properties . This combination of functional groups allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C15H17N3OS |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C15H17N3OS/c16-11-5-4-6-12(9-11)18-15(19)14(17)10-20-13-7-2-1-3-8-13/h1-9,14H,10,16-17H2,(H,18,19)/t14-/m0/s1 |
InChI Key |
XURJBAMGHARXHK-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)SC[C@@H](C(=O)NC2=CC=CC(=C2)N)N |
Canonical SMILES |
C1=CC=C(C=C1)SCC(C(=O)NC2=CC=CC(=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


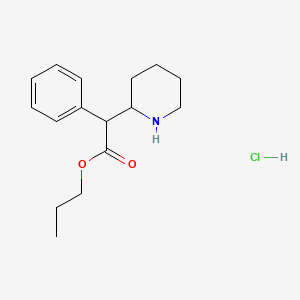
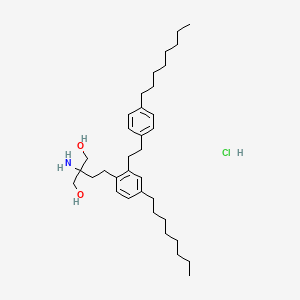
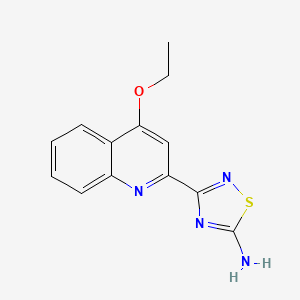
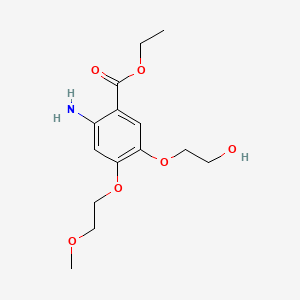

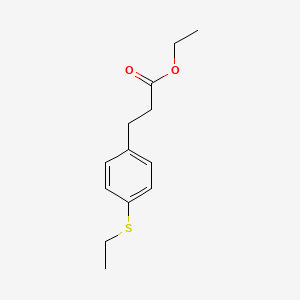
![3-[(4-propylphenyl)sulfamoyl]benzoic Acid](/img/structure/B13864920.png)
![Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13864934.png)

![(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide; Calpain inhibitor IV-2](/img/structure/B13864937.png)
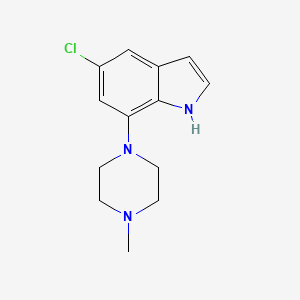
![3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate](/img/structure/B13864945.png)


